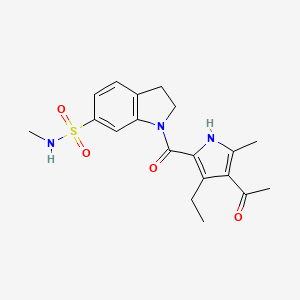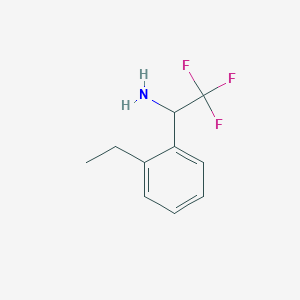
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide typically involves the reaction of 3-pyrrolidineethanol with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
化学反応の分析
Types of Reactions
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(2-(Pyrrolidin-3-yl)ethyl)butanamide: Lacks the methyl group at the 3-position.
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)pentanamide: Has a longer alkyl chain.
N-(2-(Pyrrolidin-3-yl)ethyl)acetamide: Has a shorter alkyl chain.
Uniqueness
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
3-methyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-11(14)13-6-4-10-3-5-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
HELGANNBOGCIGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NCCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)



![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)







![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
